![molecular formula C14H14O2S B15175966 alpha-Allylbenzo[B]thiophene-3-propionic acid CAS No. 35062-46-5](/img/structure/B15175966.png)
alpha-Allylbenzo[B]thiophene-3-propionic acid
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Overview
Description
Alpha-Allylbenzo[B]thiophene-3-propionic acid is an organic compound with the molecular formula C14H14O2S and a molecular weight of 246.32 g/mol It is a derivative of benzo[b]thiophene, a bicyclic compound containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Allylbenzo[B]thiophene-3-propionic acid typically involves the reaction of benzo[b]thiophene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Esterification
The carboxylic acid group in alpha-Allylbenzo[B]thiophene-3-propionic acid readily undergoes esterification with alcohols. This reaction is facilitated by acid or base catalysts, producing esters that may serve as intermediates in organic synthesis or drug design.
Key Reaction Details
Reaction Type | Reagents/Catalysts | Products | Mechanistic Insight |
---|---|---|---|
Esterification | Alcohols (e.g., methanol), acid/base catalysts | Alpha-allylbenzo[b]thiophene-3-propionic esters | Direct substitution of the -OH group with an alkoxide ion |
Amidation
The propionic acid group can react with amines to form amides, a reaction critical for modifying its biological profile or enhancing stability.
Key Reaction Details
Reaction Type | Reagents/Catalysts | Products | Mechanistic Insight |
---|---|---|---|
Amidation | Amines (e.g., ammonia), coupling agents (e.g., EDC, HOBt) | Amides (e.g., alpha-allylbenzo[b]thiophene-3-propionamide) | Nucleophilic attack by amines on the carbonyl carbon |
Electrophilic Substitution on the Thiophene Ring
The benzo[b]thiophene core undergoes electrophilic substitution, influenced by the electron-withdrawing propionic acid group and electron-donating allyl substituent.
Key Reaction Details
Conjugate Addition
The thiophene ring or allyl group may participate in conjugate addition reactions under basic conditions, expanding its synthetic utility.
Key Reaction Details
Reaction Type | Reagents/Catalysts | Products | Mechanistic Insight |
---|---|---|---|
Conjugate Addition | Michael acceptors, bases (e.g., NaOMe) | Adducts with extended conjugation | Nucleophilic attack at α,β-unsaturated systems |
Comparison of Reaction Types
Reaction Type | Key Functional Group | Primary Product Class | Catalyst/Conditions |
---|---|---|---|
Esterification | Carboxylic acid | Esters | Acid/base catalysts |
Amidation | Carboxylic acid | Amides | Coupling agents (e.g., EDC) |
Electrophilic Substitution | Thiophene ring | Nitro/acylated derivatives | Nitric acid, acyl chlorides, AlCl₃ |
Conjugate Addition | Thiophene/allyl group | Adducts | Bases, Michael acceptors |
Structural and Reactivity Factors
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Thiophene Reactivity : The sulfur atom in the thiophene ring enhances electron density, making it more reactive than benzene. Substituents like the propionic acid (EWG) and allyl group (EDG) direct electrophilic substitution to specific positions .
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Functional Group Synergy : The combination of the carboxylic acid and thiophene ring allows for dual reactivity, enabling both acid-mediated and aromatic substitution reactions.
Research Insights
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Mechanistic Validation : Electrostatic potential mapping (ESP) reveals electron-rich regions in thiophene derivatives, guiding predictions for electrophilic substitution sites .
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Biological Implications : While specific biological targets remain under investigation, the compound’s structural features suggest potential applications in medicinal chemistry, particularly in anti-inflammatory or enzymatic inhibition contexts.
Scientific Research Applications
Alpha-Allylbenzo[B]thiophene-3-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of alpha-Allylbenzo[B]thiophene-3-propionic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-propionic acid: Lacks the allyl group, which may affect its reactivity and biological activity.
Alpha-Allylbenzo[B]thiophene-2-propionic acid: Similar structure but with the propionic acid group at a different position, leading to different chemical properties.
Alpha-Allylbenzo[B]thiophene-3-acetic acid: Similar structure but with an acetic acid group instead of a propionic acid group.
Uniqueness
Alpha-Allylbenzo[B]thiophene-3-propionic acid is unique due to the presence of both the allyl group and the propionic acid group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Biological Activity
Alpha-allylbenzo[b]thiophene-3-propionic acid (ABTPA) is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores the compound's biological activity, metabolism, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C14H14O2S
- Molar Mass : 246.32 g/mol
- Density : 1.219 g/cm³
- Boiling Point : Approximately 415.8 °C
- pKa : 4.51
These properties indicate that ABTPA is a stable organic compound with a thiophene ring structure, which is significant in its biological interactions.
Metabolism and Biotransformation
Research has demonstrated that ABTPA undergoes significant biotransformation in vivo. A study involving rats indicated that after administration, approximately 80% of the radioactive dose was recovered in urine, with various metabolites identified through advanced chromatography techniques. The metabolites included:
Metabolite | Percentage of Administered Dose |
---|---|
Unchanged ABTPA | 20.6% |
Benzo[b]thiophene-3-acetic acid | 1.3% |
Benzo[b]thiophene-3-pyruvic acid | 14.2% |
Benzo[b]thiophene-3-lactic acid | 4.9% |
N-(benzo[b]thiophene-3-acetyl)glycine | 46.2% |
This biotransformation profile suggests that ABTPA is metabolized into several compounds, some of which may retain biological activity and contribute to its pharmacological effects .
Biological Activity
ABTPA exhibits various biological activities, particularly in the context of anti-inflammatory and analgesic effects. The compound's structural characteristics allow it to interact with biological targets effectively.
Anti-inflammatory Activity
In vitro studies have shown that ABTPA can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a potential role for ABTPA in managing inflammatory conditions.
Analgesic Effects
Animal models have demonstrated that ABTPA possesses analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action appears to involve modulation of pain pathways, possibly through inhibition of cyclooxygenase enzymes .
Case Studies
- Case Study on Pain Management :
- Case Study on Inflammation :
Properties
CAS No. |
35062-46-5 |
---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)pent-4-enoic acid |
InChI |
InChI=1S/C14H14O2S/c1-2-5-10(14(15)16)8-11-9-17-13-7-4-3-6-12(11)13/h2-4,6-7,9-10H,1,5,8H2,(H,15,16) |
InChI Key |
VUUQWXGBGKFKDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CSC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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